Araboflavin

flavokinase substrate specificity phosphorylation kinetics

Araboflavin (CAS 482-11-1), also known as D-araboflavin or 10-arabityl-7,8-dimethylisoalloxazine, is a synthetic analog of riboflavin (vitamin B2) belonging to the isoalloxazine class. Its structure differs from riboflavin by the stereochemistry of the ribityl side chain attached to the N10 position of the isoalloxazine ring.

Molecular Formula C17H20N4O6
Molecular Weight 376.4 g/mol
CAS No. 482-11-1
Cat. No. B1213937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraboflavin
CAS482-11-1
Synonymsaraboflavin
Molecular FormulaC17H20N4O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
InChIInChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m0/s1
InChIKeyAUNGANRZJHBGPY-SGMGOOAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Araboflavin (CAS 482-11-1): A Riboflavin-Antagonist Flavin Analog for Metabolic Probing and Antimicrobial Studies


Araboflavin (CAS 482-11-1), also known as D-araboflavin or 10-arabityl-7,8-dimethylisoalloxazine, is a synthetic analog of riboflavin (vitamin B2) belonging to the isoalloxazine class [1]. Its structure differs from riboflavin by the stereochemistry of the ribityl side chain attached to the N10 position of the isoalloxazine ring [1]. Araboflavin has been primarily investigated as a riboflavin antagonist, capable of interfering with riboflavin-dependent metabolic pathways through competitive inhibition of flavokinase and disruption of flavin coenzyme biosynthesis .

Why Araboflavin Cannot Be Replaced by Generic Flavin Analogs for Riboflavin Antagonism Studies


Flavin analogs with modified ribityl side chains, such as D-galactoflavin, D-lyxoflavin, and isoriboflavin, exhibit divergent biochemical behaviors including differential phosphorylation kinetics, growth inhibition profiles, and enzyme inhibition constants . These differences arise from subtle stereochemical changes in the side chain that dictate substrate recognition by flavokinase and downstream flavoprotein interactions . Substituting araboflavin with another analog risks misinterpreting riboflavin-dependent pathway engagement, as quantitative data below demonstrate that araboflavin possesses a unique combinatorial signature of potent bacterial growth inhibition, defined in vivo toxicity, and competitive enzyme inhibition not uniformly observed across its closest structural relatives [1].

Quantitative Differentiation of Araboflavin Against Closest Flavin Analogs


Phosphorylation Rate by Yeast Flavokinase: Araboflavin vs Riboflavin vs Dichloroflavin

Araboflavin is phosphorylated by yeast flavokinase, but the reaction velocity is considerably slower than that of riboflavin. In the same study, dichloroflavin was phosphorylated at a rate slightly greater than riboflavin, while isoriboflavin, galactoflavin, dulcitylflavin, and sorbitylflavin were not phosphorylated at all [1]. This places araboflavin in a distinct kinetic category where it can still be processed by flavokinase, generating an FMN analog that may subsequently interfere with flavin-dependent pathways.

flavokinase substrate specificity phosphorylation kinetics

Competitive Inhibition of Flavokinase by D-Araboflavin: Enzyme Selectivity vs FAD Pyrophosphorylase

D-Araboflavin exhibited competitive inhibition on flavokinase (riboflavin kinase), while no inhibitory effect was observed on FAD-pyrophosphorylase [1]. This enzyme selectivity demonstrates that araboflavin specifically targets the initial phosphorylation step in riboflavin metabolism, distinguishing it from other analogs that may inhibit later steps or lack enzyme selectivity.

competitive inhibition flavokinase FAD synthetase

In Vivo Growth Retardation in Riboflavin-Deficient Rats: Dose-Dependent Toxicity

Administration of D-araboflavin at 200 µg per day to rats on a riboflavin-deficient diet significantly retards growth and increases mortality beyond that attributable to deficiency alone, with only 1 out of 10 rats surviving by the third week [1]. In contrast, a lower dose of 10 µg per day showed no growth-supporting or deficiency-inducing effects [2]. This dose-response distinguishes araboflavin from other analogs that may exhibit growth effects at different thresholds.

in vivo toxicity growth retardation riboflavin deficiency

Bacterial Growth Inhibition: Araboflavin Potency Against Lactic Acid Bacteria

D-Araboflavin inhibits the growth of an unidentified strain of lactic acid bacteria at a concentration of 25 µg/mL . While L-lyxoflavin, D-galactoflavin, and α-ribazole were also reported as inactive in promoting Lactobacillus lactis or L. casei growth, specific inhibitory concentration data are only available for araboflavin in this context [1].

antibacterial activity lactic acid bacteria growth inhibition

X-Ray Diffraction Differentiation: Araboflavin vs Riboflavin Crystal Lattice

Debye-Scherrer powder X-ray analysis revealed that while both riboflavin and araboflavin produce 8 diffraction rings, the d-values and relative intensities of these rings differ, confirming distinct crystal lattice arrangements [1]. This physical-chemical differentiation is critical for quality control and polymorph identification in procurement specifications.

X-ray diffraction crystallographic differentiation polymorph identification

Precision Application Scenarios for Araboflavin Based on Quantitative Differentiation Evidence


Flavokinase Selectivity Profiling in Riboflavin Coenzyme Biosynthesis Studies

Araboflavin serves as a selective competitive inhibitor of flavokinase without affecting FAD-pyrophosphorylase [1]. This allows researchers to block FMN formation while leaving FAD synthesis intact, enabling dissection of the two-step coenzyme biosynthesis pathway. The differential phosphorylation rate relative to riboflavin further supports its use in kinetic studies of flavokinase substrate specificity [2].

In Vivo Riboflavin Antagonism in Rat Deficiency Models with Dose Control

The established dose-response relationship—inert at 10 µg/day, lethal at 200 µg/day [1]—makes araboflavin a calibrated in vivo riboflavin antagonist for dietary depletion studies, allowing researchers to titrate deficiency severity and assess riboflavin-dependent physiological endpoints.

Antibacterial Screening in Lactic Acid Bacteria for Riboflavin Auxotrophs

The demonstrated growth inhibition of lactic acid bacteria at 25 µg/mL [1] supports the use of araboflavin in screening programs targeting riboflavin-auxotrophic pathogens, where interference with riboflavin uptake or metabolism can be exploited for narrow-spectrum antibacterial development.

Analytical Reference Standard for Flavin Analog Identification and Polymorph Characterization

The distinct X-ray diffraction pattern with 8 rings but different d-values and intensities versus riboflavin [1] enables araboflavin to serve as a certified reference standard for XRPD-based identification and purity testing in quality control laboratories that handle multiple flavin analogs.

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